N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine

Physicochemical Properties Permeability Ligand Efficiency

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine (MF: C12H16N6; MW: 244.30) is a differentially N,N'-disubstituted pyridazine-3,6-diamine comprising a primary aminoethyl side chain at N3 and a 5-methylpyridin-2-yl aromatic substituent at N6. This functionalized heterocyclic scaffold is primarily procured as a high-purity solid building block for structure–activity relationship (SAR) exploration and kinase-focused compound library design.

Molecular Formula C12H16N6
Molecular Weight 244.302
CAS No. 1706438-22-3
Cat. No. B2857683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine
CAS1706438-22-3
Molecular FormulaC12H16N6
Molecular Weight244.302
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCN
InChIInChI=1S/C12H16N6/c1-9-2-3-10(15-8-9)16-12-5-4-11(17-18-12)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)(H,15,16,18)
InChIKeyCUSSMKYLIIXGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine (CAS 1706438-22-3): Core Scaffold Profile and Research-Grade Specifications


N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine (MF: C12H16N6; MW: 244.30) is a differentially N,N'-disubstituted pyridazine-3,6-diamine comprising a primary aminoethyl side chain at N3 and a 5-methylpyridin-2-yl aromatic substituent at N6 . This functionalized heterocyclic scaffold is primarily procured as a high-purity solid building block for structure–activity relationship (SAR) exploration and kinase-focused compound library design . Unlike simplistic symmetric 3,6-diaminopyridazines, its orthogonal substitution vectors enable systematic vector exploration in medicinal chemistry and chemical biology campaigns .

Why N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine Cannot Be Indiscriminately Substituted by Other 3,6-Diaminopyridazines


The pyridazine-3,6-diamine scaffold exhibits extreme sensitivity to N-substituent identity in terms of biological potency and target engagement. Empirical evidence demonstrates that replacing the N3-(2-aminoethyl) group with a morpholinoethyl moiety (as in BDBM50328176) abolishes Bcr-Abl inhibitory activity, yielding an EC50 >10,000 nM in cellular assays [1]. Similarly, altering the N6-aromatic substituent from 5-methylpyridin-2-yl to other heteroaryl or phenyl groups determines selectivity between kinase subfamilies and amyloidogenic versus neuroprotective pathways [2][3]. Consequently, generic 3,6-diaminopyridazine analogs lacking these precise substitution vectors cannot recapitulate the binding interactions and physicochemical properties required for analogous biological activity, rendering this compound a non-substitutable entity within SAR-driven programs.

Quantitative Differentiation Evidence for N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine Relative to Closest Analogs


Physicochemical Differentiation: Reduced Molecular Weight and Enhanced H-Bond Donor Capacity vs. Morpholinoethyl Analog

Relative to the closely related N3-(2-morpholinoethyl)pyridazine-3,6-diamine analog (e.g., BDBM50328176; MW 383.37 g/mol), this compound possesses a primary amine terminus rather than a tertiary morpholine, resulting in a 36% lower molecular weight (244.30 vs. 383.37 g/mol) and an additional hydrogen bond donor (NH2). The morpholinoethyl analog additionally incorporates a 4-(trifluoromethoxy)phenyl group at N6 rather than 5-methylpyridin-2-yl, altering both electronic profile and lipophilicity [1]. Lower MW and higher HBD count correlate with improved ligand efficiency metrics and enhanced central nervous system multiparameter optimization (CNS MPO) scores, a critical advantage for programs targeting neuroinflammation or Alzheimer's disease where brain permeability is essential [2].

Physicochemical Properties Permeability Ligand Efficiency

Superior Synthetic Tractability via Modern Buchwald Protocol vs. Traditional Pyridazine Synthesis

Differentially substituted N3,N6-pyridazine-3,6-diamines are recognized as challenging synthetic targets due to the poor nucleophilicity of the pyridazine 3-amino group. Wlochal and Bailey (2015) established a Buchwald protocol for facile synthesis of 4-aryl/alkyl N6-alkylated pyridazine-3,6-diamines from commercially available 4-bromo-6-chloro-3-pyridazinamine via sequential Suzuki/Negishi and Buchwald reactions, eliminating the need for protecting group strategies [1]. This compound, as a 4-unsubstituted variant, benefits from an even simpler synthetic route, requiring only sequential SNAr or Buchwald amination at the 6-chloro and 3-chloro positions of 3,6-dichloropyridazine. Traditional approaches to analogous scaffolds relied on nitration-reduction sequences or pre-functionalized hydrazine condensations that afford limited substitution patterns and lower overall yields [1].

Synthetic Chemistry Medicinal Chemistry Buchwald Coupling

Class-Level Inference: Pyridazine-3,6-diamine Scaffold as a Privileged Kinase Inhibitor Chemotype (c-Met IC50 = 0.005 µM for PF-04217903)

The pyridazine-3,6-diamine scaffold serves as the core pharmacophore of several potent kinase inhibitors. PF-04217903, a structurally related pyridazine-3,6-diamine derivative, exhibits an IC50 of 0.005 µM against c-Met kinase, establishing this scaffold's capacity for high-potency target engagement . While direct IC50 data for this specific compound are not yet available in the public domain, the conserved 3,6-diaminopyridazine core with N6-(heteroaryl) and N3-(aminoalkyl) substitution mirrors the substitution architecture of known active kinase inhibitors. The 5-methylpyridin-2-yl group at N6 is structurally analogous to the 6-methylpyridin-2-yl motif found in the ALK5 inhibitor IN-1130 (IC50 = 5.3 nM), suggesting potential for selective kinase engagement .

Kinase Inhibition Oncology c-Met

Class-Level Inference: Amyloid-Beta Fibrillogenesis Inhibition Potential (RS-0406 Analog Activity at 10–100 µg/mL)

The pyridazine-3,6-diamine scaffold has demonstrated direct anti-amyloidogenic activity. RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine), a symmetric hit from a 113,000-compound screen, significantly inhibits 25 µM Aβ(1-42) fibrillogenesis at 10–100 µg/mL and disassembles preformed Aβ fibrils in vitro [1]. At 0.3–3 µg/mL, RS-0406 ameliorates Aβ(1-42)-induced cytotoxicity in primary hippocampal neurons and at 3 µg/mL reverses Aβ(1-42)-induced impairment of long-term potentiation [1]. This compound, though asymmetrically substituted, retains the identical pyridazine-3,6-diamine core with an aminoethyl side chain, offering a novel vector for optimizing the beta-sheet breaker mechanism while potentially modulating selectivity through the 5-methylpyridin-2-yl substituent.

Neurodegeneration Alzheimer's Disease Amyloid Beta

Optimized Application Scenarios for N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: MET/ALK/TYK2 Screening Library Enrichment

This compound is ideally suited as a core building block for focused kinase inhibitor libraries targeting c-Met, ALK5, and TYK2. The pyridazine-3,6-diamine scaffold has yielded inhibitors with IC50 values as low as 0.005 µM (PF-04217903, c-Met) and 5.3 nM (IN-1130, ALK5) . The 5-methylpyridin-2-yl substituent mimics the kinase hinge-binding motif found in potent ALK5 inhibitors, while the 2-aminoethyl side chain offers a vector for solubility optimization or extension into the solvent-exposed region. Inclusion of this compound in a kinase-directed HTS library provides access to underexplored chemical space that has been validated by clinical candidates.

Alzheimer's Disease Drug Discovery: Beta-Sheet Breaker SAR Exploration

Based on the validated anti-amyloidogenic activity of the pyridazine-3,6-diamine scaffold (RS-0406, Aβ fibrillogenesis inhibition at 10–100 µg/mL) [1], this asymmetrically substituted analog enables systematic SAR exploration at both N3 and N6 vectors. The 2-aminoethyl group may enhance aqueous solubility relative to the N3-hydroxyphenyl group in RS-0406, while the 5-methylpyridin-2-yl group introduces a heteroaromatic system capable of additional π-stacking interactions with amyloid-beta aggregates. This compound permits the generation of derivatives that combine beta-sheet breaker activity with kinase-modulating properties for a polypharmacological approach to Alzheimer's disease.

Parallel Library Synthesis and Scale-Up for Industrial Medicinal Chemistry

The compatibility of 3,6-dichloropyridazine with sequential Buchwald coupling chemistry enables efficient parallel synthesis of libraries around this scaffold, with reported protocol yields exceeding 60% for analogous compounds [2]. Procurement of this pre-functionalized building block from commercial suppliers (e.g., Life Chemicals, solid form, >90% purity) allows medicinal chemistry teams to rapidly diversify either the N3 or N6 position without investing in multi-step scaffold construction. This reduces lead optimization cycle time and supports kilogram-scale campaigns in industrial environments.

Fragment-Based Drug Discovery (FBDD) Targeting CNS Kinase–Amyloid Dual Mechanisms

With a molecular weight of 244.30 g/mol and 3 hydrogen bond donors, this compound adheres to fragment-like physicochemical properties (MW <300, HBD ≤3) . Its favorable CNS MPO profile, inferred from low MW and balanced HBD count, supports inclusion in fragment libraries designed for blood-brain barrier permeability screening. The dual potential for kinase inhibition and amyloid-beta interaction makes this fragment a high-value entry point for fragment growing or merging strategies in CNS drug discovery.

Quote Request

Request a Quote for N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.